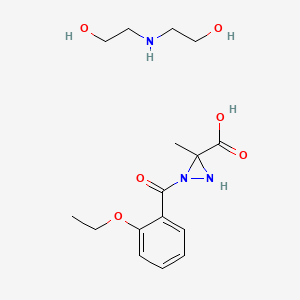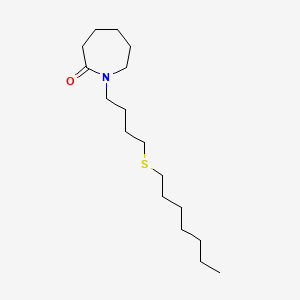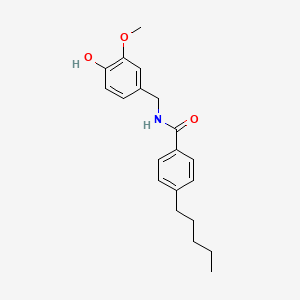
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-hydroxy-3-methoxyphenyl group and a 4-pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Phenolic compounds: Compounds with hydroxyl and methoxy groups on aromatic rings.
Alkyl-substituted benzamides: Compounds with alkyl chains attached to the benzamide core
Uniqueness
Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl and a methoxy group on the aromatic ring, along with a pentyl chain, makes this compound particularly interesting for various applications .
Properties
CAS No. |
150988-82-2 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-pentylbenzamide |
InChI |
InChI=1S/C20H25NO3/c1-3-4-5-6-15-7-10-17(11-8-15)20(23)21-14-16-9-12-18(22)19(13-16)24-2/h7-13,22H,3-6,14H2,1-2H3,(H,21,23) |
InChI Key |
VPOJEZJHEUBUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


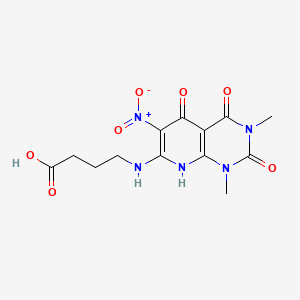
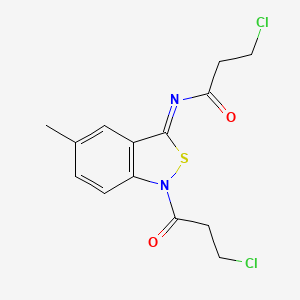
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
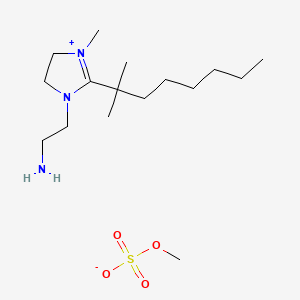
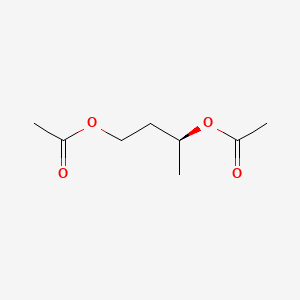
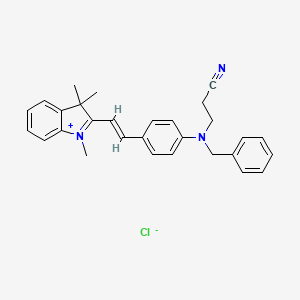
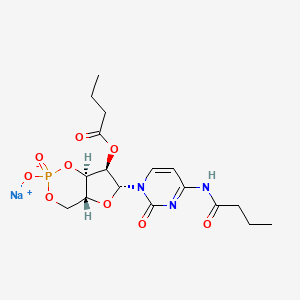

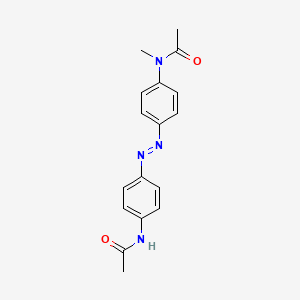
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)


